chemical structure of 3-(2-chloro-1,3-thiazol-4-yl)pyridine
chemical structure of 3-(2-chloro-1,3-thiazol-4-yl)pyridine
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-(2-chloro-1,3-thiazol-4-yl)pyridine
This guide provides a comprehensive technical overview of 3-(2-chloro-1,3-thiazol-4-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited direct literature on this specific molecule, this document outlines a plausible and scientifically sound synthetic route and predicted characterization data based on established chemical principles and analogous structures.
Introduction and Significance
Thiazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a pyridine ring, another crucial pharmacophore, into the thiazole structure is a common strategy in drug design to modulate physicochemical properties and biological targets. The specific compound, 3-(2-chloro-1,3-thiazol-4-yl)pyridine, combines these two key heterocyclic systems with a reactive chloro-substituent, making it a valuable intermediate for further chemical modifications and a potential candidate for biological screening. The 2-chlorothiazole moiety, in particular, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).[5]
Physicochemical and Predicted Properties
A summary of the key physicochemical properties for 3-(2-chloro-1,3-thiazol-4-yl)pyridine is presented below. These values are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₅ClN₂S |
| Molecular Weight | 196.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 85-90 °C |
| Boiling Point | >300 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols. |
| pKa (most basic) | ~2.5 (pyridine nitrogen) |
Proposed Synthetic Route
A robust and logical two-step synthetic pathway for 3-(2-chloro-1,3-thiazol-4-yl)pyridine is proposed, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer reaction.
Caption: Proposed two-step synthesis of 3-(2-chloro-1,3-thiazol-4-yl)pyridine.
Step 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole (Intermediate)
The initial step involves the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6][7] This reaction condenses an α-haloketone with a thioamide. In this proposed route, 3-acetylpyridine is first halogenated in situ or in a prior step to form 2-bromo-1-(pyridin-3-yl)ethan-1-one, which then reacts with thiourea.
Experimental Protocol:
-
Halogenation of 3-Acetylpyridine: To a solution of 3-acetylpyridine (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hantzsch Condensation: Without isolating the α-bromoketone, add thiourea (1.2 eq) and ethanol to the reaction mixture. Reflux the mixture for 8 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-(pyridin-3-yl)thiazole.
Step 2: Synthesis of 3-(2-chloro-1,3-thiazol-4-yl)pyridine
The conversion of the 2-amino group of the thiazole intermediate to a chloro group is effectively achieved via the Sandmeyer reaction.[8][9][10] This involves the formation of a diazonium salt from the amine, followed by its decomposition in the presence of a copper(I) chloride catalyst.
Experimental Protocol:
-
Diazotization: Suspend 2-amino-4-(pyridin-3-yl)thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution dropwise. Nitrogen gas evolution should be observed.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Pour the mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(2-chloro-1,3-thiazol-4-yl)pyridine.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for the final product, 3-(2-chloro-1,3-thiazol-4-yl)pyridine, based on the analysis of its structure and comparison with similar compounds reported in the literature.[11][12][13][14]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.10 | d | 1H | H-2 (pyridine) |
| ~8.70 | dd | 1H | H-6 (pyridine) |
| ~8.20 | dt | 1H | H-4 (pyridine) |
| ~7.80 | s | 1H | H-5 (thiazole) |
| ~7.45 | dd | 1H | H-5 (pyridine) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-2 (pyridine) |
| ~150.0 | C-6 (pyridine) |
| ~148.5 | C-2 (thiazole) |
| ~145.0 | C-4 (thiazole) |
| ~135.0 | C-4 (pyridine) |
| ~130.0 | C-3 (pyridine) |
| ~124.0 | C-5 (pyridine) |
| ~118.0 | C-5 (thiazole) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1350 | C-N stretching |
| ~850 | C-Cl stretching |
| ~700 | C-S stretching |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 196 and a characteristic [M+2]⁺ peak at m/z 198 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[5][15]
Potential Applications in Drug Development
The structural motif of 3-(2-chloro-1,3-thiazol-4-yl)pyridine holds significant promise for applications in drug discovery and development. The thiazole nucleus is a component of numerous FDA-approved drugs.[2][4] The presence of the reactive 2-chloro position allows for its use as a versatile building block in the synthesis of compound libraries for high-throughput screening. Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and inflammatory disorders.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis and characterization of 3-(2-chloro-1,3-thiazol-4-yl)pyridine. The proposed two-step synthesis is based on well-established and reliable organic reactions. The predicted physicochemical and spectroscopic data offer a benchmark for researchers aiming to synthesize and characterize this compound. The versatile chemical nature of this molecule makes it a valuable asset for the development of novel therapeutic agents.
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